Bronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bronate is a compound that contains the bromate anion, BrO₃⁻. Bromates are typically formed as byproducts during the ozonation of water containing bromide ions. They are known for their strong oxidizing properties and are used in various industrial applications. bromates are also considered potential human carcinogens, which has led to strict regulations on their presence in drinking water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromates can be synthesized in the laboratory by dissolving bromine in a concentrated solution of potassium hydroxide. The reaction proceeds via the intermediate formation of hypobromite: [ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ] [ 3 \text{BrO}^- \rightarrow \text{BrO}_3^- + 2 \text{Br}^- ]

Industrial Production Methods

In industrial settings, bromates are often produced through the electrolysis of bromide-containing solutions. This process involves passing an electric current through the solution, which oxidizes bromide ions to bromate .

Analyse Chemischer Reaktionen

Types of Reactions

Bromates undergo various chemical reactions, including:

Oxidation: Bromates are strong oxidizing agents and can oxidize a wide range of organic and inorganic compounds.

Reduction: Bromates can be reduced to bromides in the presence of reducing agents.

Substitution: Bromates can participate in substitution reactions, particularly in organic chemistry.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and various organic substrates.

Reduction: Reducing agents such as sodium thiosulfate and sulfur dioxide are often used.

Substitution: Conditions typically involve the presence of a nucleophile and an appropriate solvent.

Major Products Formed

Oxidation: The major products depend on the substrate but often include oxidized organic compounds and bromide ions.

Reduction: The primary product is bromide.

Substitution: Products vary widely based on the specific reaction but generally include substituted organic compounds.

Wissenschaftliche Forschungsanwendungen

Bromates have several scientific research applications:

Chemistry: Used as oxidizing agents in various chemical reactions and analytical methods.

Biology: Studied for their effects on biological systems, particularly their potential carcinogenicity.

Medicine: Investigated for their potential therapeutic uses and toxicological effects.

Industry: Employed in water treatment processes and as bleaching agents in the paper and textile industries.

Wirkmechanismus

The mechanism by which bromates exert their effects involves their strong oxidizing properties. Bromates can oxidize cellular components, leading to oxidative stress and potential cellular damage. This oxidative stress is believed to be a key factor in their carcinogenic potential. Bromates can also interfere with various biochemical pathways, further contributing to their toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium Bromate (KBrO₃): A widely used bromate compound with similar properties and applications.

Sodium Bromate (NaBrO₃): Another common bromate with similar uses.

Uniqueness

Bronate is unique in its specific applications and regulatory considerations. Its strong oxidizing properties make it valuable in industrial processes, but its potential health risks necessitate careful handling and regulation .

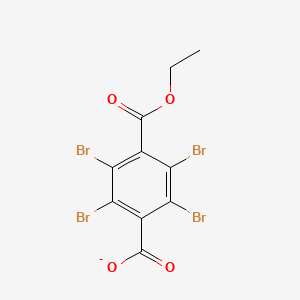

Eigenschaften

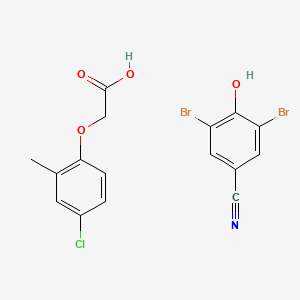

CAS-Nummer |

8068-17-5 |

|---|---|

Molekularformel |

C16H12Br2ClNO4 |

Molekulargewicht |

477.5 g/mol |

IUPAC-Name |

2-(4-chloro-2-methylphenoxy)acetic acid;3,5-dibromo-4-hydroxybenzonitrile |

InChI |

InChI=1S/C9H9ClO3.C7H3Br2NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-5-1-4(3-10)2-6(9)7(5)11/h2-4H,5H2,1H3,(H,11,12);1-2,11H |

InChI-Schlüssel |

OYSRXGQDYWTBQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C1=C(C=C(C(=C1Br)O)Br)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate](/img/structure/B12299195.png)

![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)

![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)

![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)

![5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)